Fmoc-d-glu(oall)-oh
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-d-glu(oall)-oh typically involves the protection of the amino and carboxyl groups of glutamic acid. The fluorenylmethyloxycarbonyl (Fmoc) group is used to protect the amino group, while the allyl ester (OAll) is used to protect the carboxyl group. The synthesis can be carried out using standard peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis .
Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers to ensure high yield and purity. The process includes multiple steps of coupling, deprotection, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Fmoc-d-glu(oall)-oh undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the allyl ester can be removed using palladium-catalyzed hydrogenation.
Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions are peptides and proteins with specific sequences and structures, which are essential for various biological and chemical applications .
Scientific Research Applications
Chemistry: Fmoc-d-glu(oall)-oh is widely used in the synthesis of peptides and proteins. It allows for the incorporation of glutamic acid residues into peptide chains, which is crucial for studying protein structure and function .
Biology: In biological research, this compound is used to synthesize peptides that mimic natural proteins. These peptides are used to study protein-protein interactions, enzyme activity, and cellular signaling pathways .
Medicine: this compound is used in the development of peptide-based drugs. These drugs can target specific proteins or receptors in the body, offering potential treatments for various diseases, including cancer and autoimmune disorders .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery and tissue engineering .
Mechanism of Action
The mechanism of action of Fmoc-d-glu(oall)-oh involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. The allyl ester protects the carboxyl group, allowing for selective deprotection and coupling reactions. These protecting groups enable the stepwise assembly of peptides with high precision .
Comparison with Similar Compounds
Fmoc-L-glutamic acid α-allyl ester: Similar to Fmoc-d-glu(oall)-oh but with the L-configuration of glutamic acid.
Fmoc-L-glutamic acid γ-allyl ester: Another derivative with the allyl ester at the γ-position.
Uniqueness: this compound is unique due to its D-configuration, which can impart different biological properties compared to its L-counterparts. This uniqueness makes it valuable for studying the effects of chirality on peptide function and for developing peptide-based therapeutics with improved stability and activity .
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-prop-2-enoxypentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO6/c1-2-13-29-21(25)12-11-20(22(26)27)24-23(28)30-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,26,27)/t20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBARFFNYOKIAX-HXUWFJFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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